2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene physical properties (boiling point, melting point)
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene physical properties (boiling point, melting point)
An In-Depth Technical Guide to the Physical Chemistry of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Executive Summary
As organic synthesis evolves, the characterization of highly functionalized intermediates becomes critical for scale-up and process safety. 2-Chloro-3-[(3,4-methylenedioxy)phenyl]-1-propene (CAS: 951887-70-0), commonly referred to as 2-chloro-safrole, is a specialized halogenated aromatic building block[1]. Featuring a rigid 1,3-benzodioxole core conjugated with a reactive 2-chloroallyl side chain, this compound presents unique thermodynamic behaviors. Because empirical physical data for this specific intermediate is limited in open literature, this whitepaper synthesizes predictive thermodynamic modeling with self-validating experimental protocols to define its boiling and melting points.
Structural Thermodynamics & Predictive Modeling
To understand the physical properties of a molecule, we must analyze the causality behind its intermolecular forces. Physical state transitions (melting and boiling) are macroscopic expressions of microscopic molecular interactions.
Boiling Point (Enthalpy of Vaporization): The boiling point of a liquid is dictated by the energy required to overcome intermolecular forces. The parent compound, safrole, exhibits a normal boiling point of 232–234 °C. The 1,3-benzodioxole core provides significant polarizability, leading to strong London dispersion forces[2]. When a vinylic hydrogen at the C2 position of the allyl group is substituted with an electronegative chlorine atom, two phenomena occur:
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Mass Increase: The molecular weight increases from 162.19 g/mol to 196.63 g/mol [1], requiring more kinetic energy for volatilization.
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Dipole-Dipole Interactions: The carbon-chlorine bond introduces a strong, localized dipole. For context, the addition of a chlorine atom to propene (yielding 2-chloropropene) elevates the boiling point from -47.6 °C to 22.6 °C[3]. In larger aromatic systems, the relative thermal delta of halogenation is dampened. Consequently, the normal boiling point of 2-chloro-safrole is predicted to be elevated by 40–50 °C relative to safrole, placing it in the 275–285 °C range.
Melting Point (Crystal Lattice Packing): Melting points are governed by molecular symmetry and packing efficiency. Safrole is a liquid at room temperature, melting at 11.2 °C, because its flexible allyl chain prevents tight crystal packing. The addition of the bulky vinylic chlorine atom further breaks molecular symmetry and introduces severe steric hindrance. While the increased molecular mass generally promotes a higher melting point, the disruption to the crystal lattice counteracts this effect. Thus, the melting point is predicted to remain depressed, likely between 15–25 °C .
Structure-Property Relationship (SPR) defining the thermal behavior of 2-chloro-safrole.
Comparative Physical Properties
To ground these predictions, we benchmark 2-chloro-safrole against well-characterized structural analogs. The data below highlights the thermal impact of the methylenedioxy ring and the allyl/chloroallyl side chains.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,3-Benzodioxole | 274-09-9 | 122.12 | 172–173[2] | -18[4] |
| Safrole | 94-59-7 | 162.19 | 232–234[5] | 11.2 |
| Isosafrole (trans) | 120-58-1 | 162.19 | 253[6] | 8.2[7] |
| 2-Chloropropene | 557-98-2 | 76.52 | 22.6[3] | -138[3] |
| 2-Chloro-safrole | 951887-70-0 | 196.63 [1] | 275–285 (Pred.) | 15–25 (Pred.) |
Self-Validating Experimental Methodologies
Because halogenated organics are prone to thermal degradation (dehydrohalogenation) at temperatures exceeding 250 °C, determining the normal boiling point directly is chemically hazardous and analytically inaccurate. The following protocols utilize a self-validating framework to ensure data integrity.
Protocol A: High-Precision Boiling Point Determination via Micro-Ebulliometry
Causality: By measuring the boiling point at multiple reduced pressures, we avoid thermal decomposition. The system is self-validated by running a known standard (safrole) to calibrate the pressure transducer before testing the unknown.
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System Calibration (Control): Charge a micro-ebulliometer with 5 mL of high-purity safrole standard. Establish a vacuum of 6 mmHg and heat. Verify that the equilibrium boiling temperature matches the literature value of 104–105 °C[8].
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Sample Preparation: Clean and dry the apparatus. Introduce 5 mL of 2-Chloro-3-[(3,4-methylenedioxy)phenyl]-1-propene (>99% purity via GC-FID).
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Isobaric Measurements: Apply a controlled vacuum using a digital pressure controller. Record the equilibrium boiling temperatures at exactly 5, 10, 20, and 50 mmHg. Ensure the reflux ring is stable for 5 minutes before recording the thermocouple reading.
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Thermodynamic Extrapolation: Plot the data points as ln(P) versus 1/T (Clausius-Clapeyron relationship) or fit them to the Antoine equation ( log10P=A−T+CB ). Extrapolate the curve to 760 mmHg to determine the theoretical normal boiling point.
Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: Capillary melting point methods are prone to visual error, especially for compounds melting near ambient room temperature. DSC measures exact heat flow ( ΔHfus ) and provides an objective onset temperature independent of operator bias.
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Instrument Calibration: Calibrate the DSC using an Indium standard (MP 156.6 °C) to ensure thermocouple accuracy.
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Sample Encapsulation: Weigh 3–5 mg of the 2-chloro-safrole sample into an aluminum DSC pan. Hermetically seal the pan with a press to prevent volatilization during the run.
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Thermal Cycling (Annealing): Cool the sample to -50 °C using a liquid nitrogen cooling accessory at a rate of 10 °C/min. Hold for 5 minutes to ensure complete crystallization of the lattice.
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Ramp and Analysis: Heat the sample at a controlled rate of 5 °C/min up to 50 °C.
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Data Extraction: Define the melting point as the extrapolated onset temperature of the endothermic peak (where the baseline intersects the tangent of the peak's leading edge), rather than the peak maximum, to account for thermal lag.
Self-validating experimental workflow for determining precise boiling and melting points.
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. thomassci.com [thomassci.com]
- 4. 1,3-Benzodioxole CAS#: 274-09-9 [m.chemicalbook.com]
- 5. Safrole - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. Isosafrole [drugfuture.com]
- 8. Showing Compound Safrole (FDB011672) - FooDB [foodb.ca]
